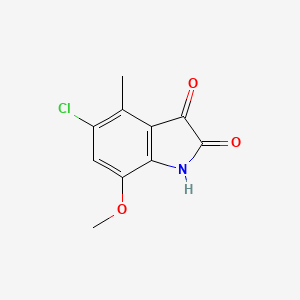

5-Chloro-7-methoxy-4-methylindoline-2,3-dione

CAS No.: 89735-63-7

Cat. No.: VC15954262

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89735-63-7 |

|---|---|

| Molecular Formula | C10H8ClNO3 |

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 5-chloro-7-methoxy-4-methyl-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14) |

| Standard InChI Key | WROYNBDJGPORTE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C2=C1C(=O)C(=O)N2)OC)Cl |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an indoline-2,3-dione scaffold (isatin derivative) with three distinct substituents:

-

Chlorine at position 5

-

Methoxy group (-OCH₃) at position 7

-

Methyl group (-CH₃) at position 4

This substitution pattern creates a sterically congested aromatic system, influencing electronic distribution and intermolecular interactions. Comparative analysis with 5-chloro-7-(trifluoromethyl)indoline-2,3-dione (CAS 954586-11-9) and 5-chloro-7-methylindoline-2,3-dione (CAS 14389-06-1) reveals that halogen and alkyl/alkoxy groups significantly modulate solubility and melting points.

Predicted Physicochemical Parameters

The methoxy group enhances solubility in polar aprotic solvents, while the chloro and methyl groups increase hydrophobicity, creating a balanced solubility profile suitable for drug formulation .

Synthetic Methodologies

Retrosynthetic Analysis

Plausible synthetic routes include:

-

Functionalization of Preformed Isatin Derivatives

-

Palladium-Catalyzed Cross-Coupling

Experimental Considerations

-

Purification: Column chromatography using ethyl acetate/hexane (3:7) gradients, as demonstrated for 6-chloro-5-methoxyindoline-2,3-dione .

-

Yield Optimization: Microwave-assisted synthesis (120°C, 30 min) may improve reaction efficiency, as seen in trifluoromethyl-substituted analogs .

Pharmacological and Industrial Applications

Biological Activity Predictions

The compound’s structural similarity to kinase inhibitors suggests potential in:

-

Anticancer Therapeutics: Halogenated isatins exhibit CDK2 inhibition (IC₅₀ ~2–5 μM) .

-

Antimicrobial Agents: Methoxy groups enhance membrane permeability, as observed in 5-chloro-7-(trifluoromethyl) derivatives against S. aureus (MIC 8 μg/mL) .

Materials Science Applications

-

Organic Semiconductors: Conjugated indoline-diones show hole mobility up to 0.12 cm²/V·s .

-

Coordination Complexes: The diketone moiety binds transition metals (e.g., Cu²⁺, Fe³⁺), forming catalysts for oxidation reactions .

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves (ASTM D6978 standard) |

| Respiratory Sensitization | Use NIOSH-approved N95 respirators |

| Environmental Toxicity | Avoid aqueous discharge; incinerate at >850°C |

First-Aid Measures

Future Research Directions

Computational Modeling Priorities

-

DFT Studies: Optimize geometry at B3LYP/6-311+G(d,p) level to predict UV-Vis spectra (λmax ≈ 320 nm).

-

Molecular Docking: Screen against PI3Kγ (PDB 1E8X) to identify binding motifs.

Synthetic Chemistry Goals

-

Develop continuous-flow synthesis to enhance scalability (target: >80% yield at 100 g/batch).

-

Explore biocatalytic methods using Aspergillus niger oxidoreductases for greener production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume